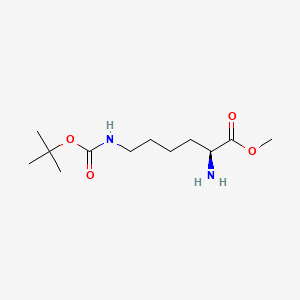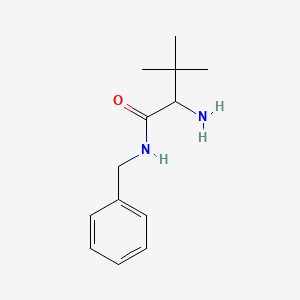
2-amino-N-benzyl-3,3-dimethylbutanamide
Vue d'ensemble
Description
2-amino-N-benzyl-3,3-dimethylbutanamide is a bioactive compound that belongs to the class of phenethylamine derivatives. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It’s suggested that they may have an effect on neuronal transmission on the nicotinic acetylcholine receptor . This could result in an immediate and lasting relaxation of mimicry wrinkles .
Biochemical Pathways
Similar compounds are known to influence various biochemical pathways, including those involved in signal transduction, enzyme inhibition, and neurotransmission .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as molecular structure, solubility, and the presence of functional groups .
Result of Action
Based on their suggested interaction with the nicotinic acetylcholine receptor, they may have a role in modulating neuronal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of these compounds. Factors such as temperature, pH, and the presence of other substances can affect their stability and activity . Additionally, genetic factors can also influence how these compounds are metabolized and utilized within the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-benzyl-3,3-dimethylbutanamide typically involves the reaction of tert-leucine with benzylamine under specific conditions. For instance, tert-leucine can be reacted with benzylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DIPEA (N,N-diisopropylethylamine) to form the desired amide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production, and implementing purification techniques like recrystallization or chromatography to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-benzyl-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
2-amino-N-benzyl-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its anticonvulsant and pain-attenuating properties.
Industry: Utilized in the development of new materials and chemical processes
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-benzyl 2-amino-3-methylbutanamide
- N-benzyl 2-amino-3-methoxypropionamide
- 2-amino-2,3-dimethylbutyramide
Uniqueness
2-amino-N-benzyl-3,3-dimethylbutanamide is unique due to its specific structural features, such as the presence of a benzyl group and a tertiary amine. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
2-amino-N-benzyl-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)11(14)12(16)15-9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKOJWNPRZBZKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NCC1=CC=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


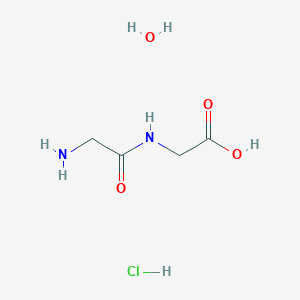
![[Oxido(oxo)(15N)(15N)azaniumyl]methane](/img/structure/B3068092.png)
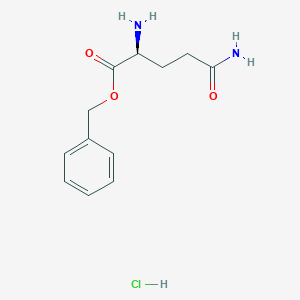
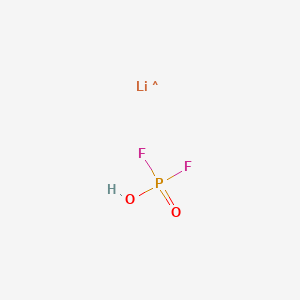
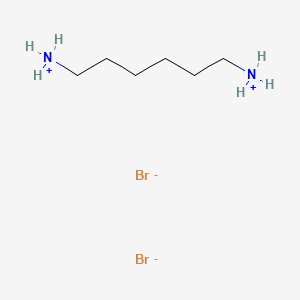
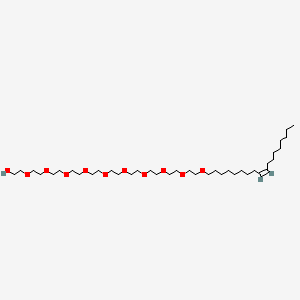
![5'-Fluoro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B3068132.png)
![Cucurbit[5]uril](/img/structure/B3068135.png)
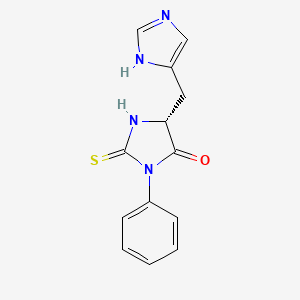
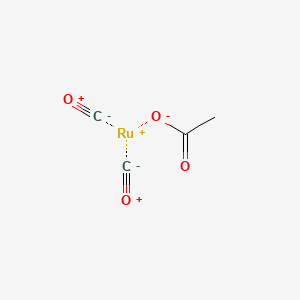
![(1S,2S)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B3068159.png)


